Cas no 77-86-1 (Tris(hydroxymethyl)aminoethane)
Tris(hydroxymethyl)aminoethane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tris(hydroxymethyl)aminoethane
- 2-Amino-2-hydroxymethyl-1,3-propanediol
- TRIS
- Tromethamine
- Tromethane
- tris(hydroxyme.)aminomethane
- Trometamol
- tri(hydroxymethyl)methylamine
- Trihydroxymethyl Aminomethane
- Tris(hydroxymethyl)aminomethane
- trimethylaminomethane
- 2-Amino-2-(hydroxymethyl)-1,3-propanediol
- Tri(hydroxymethyl)aminomethane
- TRISMAT
- amino-2-(hydroxymethyl)-1,3-propanediol, 2-
- Trimethylolaminomethane
- Tris (hydroxymethyl) aminoethane
- Trisamine
- 2-Amino-2-(hydroxymethyl)propane-1,3-diol
- Tris buffer
- Trisaminol
- Trisamin
- Trispuffer
- Tutofusin tris
- Tris-steril
- 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-
- Tris Amino
- Aminotrimethylolmethane
- Aminotris(hydroxymethyl)methane
- Tris (hydroxymethyl)aminomethane
- tris hydroxymethyl aminomethane
- Tox21_111645
- NSC6365
- 1,1,1-tris(hydroxymethyl)methanamine
- Tox21_303167
- TROMETAMOL (EP MONOGRAPH)
- 2-amino-2-(hydroxyl-methyl)propane-1,3-diol
- tris (hydroxymethyl) methylamine
- Triladyl
- 2-(Hydroxymethyl)-2-amino-1,3-propanediol
- tris-amine
- Methylamine,1,1-tris(hydroxymethyl)-
- 1,1,1-Tris(hydroxymethyl)-methylamine
- NCGC00159412-02
- Tris-hydroxymethyl-aminomethan
- 2-amino-2-methylol-propane-1,3-diol
- Trometamole
- Tris(hydroxymethyl)methylamine
- DTXSID2023723
- Tromethamin
- Tris-Amino
- 2-(Hydroxymethyl)-2-amino-1, 3-propanediol
- Methylamine, 1,1,1-tris(hydroxymethyl)-
- Tris(hydroxymethyly)amino methane
- Tris-(hydroxymethyl)-aminomethane
- 2-Amino-2-hydroxymethylpropanediol
- NSC-65434
- Trometamolum
- THAM-E COMPONENT TROMETHAMINE
- NCGC00159412-04
- tris-(hydroxymethyl)methylamine
- trishydroxymethylmethylamine
- Tris(Hydroxymethyl)-Aminomethane
- Tromethanmin
- NCGC00159412-05
- MLS000028643
- AMINO (NH2) NARROW-PORE MEDIA-NORMAL PHASE
- Tris (hydroxymethyl)aminoethane
- tris(hydroxymethyl) aminomethane
- 2-amino-2-(hydroxymethyl) propane-1,3-diol
- propane, 2-amino-1,3-dihydroxy-2-hydroxymethyl-
- tris-(hydroxymethyl)-amino-methane
- Tromethamolum
- Methanamine, 1,1,1-tris(hydroxymethyl)-
- Methanamine,1,1-tris(hydroxymethyl)-
- [tris(hydroxymethyl)aminomethane]
- Tris(hydroxymethyl)methanamine
- HMS3885H09
- tris (hydroxymethyl) aminomethane
- 2-Amino-2-methylol-1,3-propanediol
- Tox21_111645_1
- Tris-hydroxymethylaminomethane
- 1, 2-amino-2-(hydroxymethyl)-
- 2-amino-2-[hydroxymethyl]-1,3-propandiol
- Tris buffertris-hydroxymethyl-aminomethan
- tris-hydroxymethyl-methylamine
- 1,1,1-tris(hydroxymethyl)methylamine
- trishydroxymethyl aminomethane
- TROMETHAMINE COMPONENT OF THAM-E
- Methanamine, 1, 1,1-tris(hydroxymethyl)-
- tris(hydroxymethyl)amino methane
- 2-Amino-2-(hydroxymethyl)-propane-1,3-diol
- Aminotri(hydroxymethyl)methane
-
- MDL: MFCD00004679
- Inchi: 1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
- Chiave InChI: LENZDBCJOHFCAS-UHFFFAOYSA-N
- Sorrisi: OCC(CO)(CO)N
- BRN: 741883
Proprietà calcolate
- Massa esatta: 121.07400
- Massa monoisotopica: 121.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 8
- Conta legami ruotabili: 3
- Complessità: 54
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 86.7
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -2.9
Proprietà sperimentali
- Colore/forma: Cristalli o polveri bianchi
- Densità: 1,353 g/cm3
- Punto di fusione: 167-172 °C (lit.)
- Punto di ebollizione: 219-220 °C/10 mmHg(lit.)
- Punto di infiammabilità: 219-220°C/10mm
- Indice di rifrazione: 1.4170 (estimate)
- PH: 10.5-12.0(4 m in water, 25 °C)
- Solubilità: H2O: 4 M at 20 °C, clear, colorless
- Coefficiente di ripartizione dell'acqua: 550G/L(25ºC)
- Stabilità/Periodo di validità: Stable. Incompatible with bases, strong oxidizing agents. Protect from moisture.
- PSA: 86.71000
- LogP: -1.63890
- Merck: 9772
- Sensibilità: Hygroscopic
- pka: 8.1(at 25℃)
- Solubilità: Solubile in etanolo e acqua, leggermente solubile in acetato di etile, benzene, insolubile in etere, tetracloruro di carbonio.
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
Tris(hydroxymethyl)aminoethane Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle
- Istruzioni di sicurezza: S26-S36-S37/39
- CODICI DEL MARCHIO F FLUKA:3
- RTECS:TY2900000
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Condizioni di conservazione:20-25°C
- Termine di sicurezza:S26;S37/39
- Frasi di rischio:R36/37/38
Tris(hydroxymethyl)aminoethane Dati doganali
- CODICE SA:29221980
- Dati doganali:
Codice doganale cinese:
2922199090Panoramica:
2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Tris(hydroxymethyl)aminoethane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T822117-2.5kg |
Tris(hydroxymethyl)aminomethane |
77-86-1 | ACS,≥99.8% | 2.5kg |
¥1,566.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854496-2.5L |
0.5M Tris-HCl |
77-86-1 | pH 6.8 | 2.5L |
916.00 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M854495-2.5L |
1.5M Tris-HCl |
77-86-1 | pH 8.8 | 2.5L |
810.00 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510235- 100g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 100g |
¥ 105.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0766510223- 500g |
Tris(hydroxymethyl)aminoethane |
77-86-1 | 99.5% | 500g |
¥ 317.6 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080083 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1602.8 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1024080080 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | volumetric standard, secondary reference material for acidimetry, traceable to NIST Standard Reference Material (SRM) Certipur | 80G |
1637.12 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93440-50G |
Tris(hydroxymethyl)aminoethane |
77-86-1 | >99.5% | 50g |
¥5169.39 | 2024-12-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1347-1G |
Tris Base |
77-86-1 | 1g |
¥1399.27 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T2550000 |
Tris(hydroxymethyl)aminoethane |
77-86-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 |
Tris(hydroxymethyl)aminoethane Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
2.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 3
2.1 Solvents: Acetone , Water
Metodo di produzione 4
1.2 10 °C; 2 h, 10 °C → 25 °C
1.3 Solvents: Water ; 25 °C → 40 °C
2.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
2.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
3.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
4.1 Solvents: Acetone , Water
Metodo di produzione 5
1.2 5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
2.2 10 °C; 2 h, 10 °C → 25 °C
2.3 Solvents: Water ; 25 °C → 40 °C
3.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
3.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
4.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
5.1 Solvents: Acetone , Water
Metodo di produzione 6
1.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
3.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
3.2 Reagents: Lithium bromide
4.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
5.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 7
Metodo di produzione 8
Metodo di produzione 9
Metodo di produzione 10
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 11
1.2 Reagents: Lithium bromide
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 12
1.2 -
2.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
3.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 13
2.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
2.2 Reagents: Lithium bromide
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 14
1.2 -
2.1 Reagents: Chlorosulfonic acid
2.2 -
3.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
4.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 15
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 80 °C
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 20 °C
3.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Acetonitrile
4.1 Reagents: Potassium hydroxide , trans-N,N′-Dimethyl-1,2-cyclohexanediamine Catalysts: Cuprous iodide Solvents: Acetonitrile , Water ; 12 h, 78 °C
4.2 Reagents: Lithium bromide
5.1 Reagents: Tripotassium phosphate Catalysts: Tetraethylammonium iodide Solvents: Acetonitrile ; 45 °C
6.1 Reagents: Acetic acid Solvents: Acetone , Water ; 35 °C
Metodo di produzione 16
1.2 Reagents: Triethylamine ; 30 min, 20 °C
1.3 Reagents: Sodium thiosulfate Solvents: Water ; 2 h, 20 °C
2.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; 24 h, 25 °C; 25 °C → 0 °C
2.2 Reagents: Disodium sulfide Solvents: Water ; 0 °C
2.3 Reagents: Tripotassium phosphate , Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: (Trifluoromethyl)benzene ; 3 h, 20 °C; 20 °C → 50 °C; 2 h, 50 °C
2.4 Reagents: Sodium hydroxide Solvents: Isopropanol ; 50 °C → 80 °C; 12 h, 80 °C
2.5 Reagents: Hydrochloric acid Solvents: Isopropanol ; 30 min, 50 °C; 2 h, 50 °C → 5 °C
3.1 Reagents: Aluminum chloride Solvents: Dichloromethane , Nitromethane ; 20 min, 0 °C
3.2 5 h, 0 °C
3.3 Reagents: Sodium hydroxide Solvents: Water
3.4 Reagents: Hydrogen bromide Solvents: Water ; 45 °C; 3 h, 45 °C → 21 °C
4.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; rt → 10 °C; 3 h, 10 °C
4.2 10 °C; 2 h, 10 °C → 25 °C
4.3 Solvents: Water ; 25 °C → 40 °C
5.1 Reagents: Potassium hydroxide Catalysts: trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: Acetonitrile , Water ; 1 h, 20 °C
5.2 Catalysts: Cuprous iodide ; 18 h, 20 °C → 75 °C
6.1 Reagents: Tetraethylammonium iodide , Tripotassium phosphate Solvents: Acetonitrile , Dichloromethane ; 21 h, 40 - 45 °C
7.1 Solvents: Acetone , Water
Tris(hydroxymethyl)aminoethane Raw materials
- Chloroiodomethane
- ditert-butyl hydrogen phosphate;potassium salt
- fosfomycin sodium
- 3-Methyl-1H-1,2,4-triazole
- 1-(4-benzoylpiperazin-1-yl)-2-(7-bromo-4-methoxy-1H-pyrrolo2,3-cpyridin-3-yl)ethane-1,2-dione
- 1-benzoylpiperazine hydrochloride
- Tris(hydroxymethyl)aminoethane
- 1H-Pyrrolo[2,3-c]pyridine, 4-methoxy-1-(phenylsulfonyl)-, 6-oxide
- 4H-Pyrrolo[2,3-c]pyridin-4-one, 1,5,6,7-tetrahydro-6-[(4-methylphenyl)sulfonyl]-1-(phenylsulfonyl)-
- 1-Benzoylpiperazine
- 7-bromo-4-methoxy-1h-pyrrolo[2,3-c]pyridine
- Potassium bromide
- 1-phenylethan-1-amine
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid
- Di-tert-butyl Chloromethyl Phosphate
- Methyl Chloroglyoxylate
- lithium 3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-ide
- Phosphoric acid, [3-[(4-benzoyl-1-piperazinyl)oxoacetyl]-4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-1-yl]methyl bis(1,1-dimethylethyl) ester (9CI)
- 2-(7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoaceticacid
Tris(hydroxymethyl)aminoethane Preparation Products
Tris(hydroxymethyl)aminoethane Fornitori
Tris(hydroxymethyl)aminoethane Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Ulteriori informazioni su Tris(hydroxymethyl)aminoethane
Tris(hydroxymethyl)aminoethane 77-86-1 in Biological Buffers: Key Applications and Stability
Tris(hydroxymethyl)aminoethane (CAS 77-86-1), commonly referred to as Tris, is a pivotal compound in biochemical and pharmaceutical research due to its exceptional buffering properties. With a pKa of 8.06 at 25°C, it is widely utilized in DNA/RNA extraction, protein electrophoresis, and cell culture media. Recent studies highlight its role in stabilizing pH-sensitive enzymes, such as polymerases in PCR assays, making it indispensable in molecular diagnostics. The demand for high-purity Tris (≥99.9%) has surged, driven by its compliance with GMP standards for biopharmaceutical production. Researchers also emphasize its low toxicity profile, aligning with trends in green chemistry and sustainable lab practices.
Tris(hydroxymethyl)aminoethane 77-86-1 in Drug Formulation: Enhancing Bioavailability
In drug development, Tris 77-86-1 serves as a critical excipient to optimize drug solubility and bioavailability. Its hydroxyl groups facilitate hydrogen bonding with APIs (Active Pharmaceutical Ingredients), improving stability in parenteral formulations like vaccines and monoclonal antibodies. A 2023 study published in the Journal of Controlled Release demonstrated its efficacy in liposomal drug delivery systems, where Tris buffers maintain pH during nanoparticle synthesis. The compound's compatibility with biodegradable polymers further supports its use in controlled-release implants, addressing patient compliance challenges in chronic disease management.
Tris(hydroxymethyl)aminoethane 77-86-1 Safety and Regulatory Compliance
Regulatory bodies such as the FDA and EMA classify Tris 77-86-1 as generally recognized as safe (GRAS) for specific applications, provided it meets USP/EP grade specifications. Its LD50 (oral, rat) of 5,900 mg/kg underscores low acute toxicity, though prolonged exposure requires precautions like PPE. The compound's REACH compliance and absence from SVHC lists reinforce its suitability for European markets. Recent ISO 10993-5 certification for medical device compatibility has expanded its use in implantable sensors and diagnostic coatings.
Tris(hydroxymethyl)aminoethane 77-86-1 in Cancer Research: Targeting Tumor Microenvironments
Emerging oncology studies leverage Tris 77-86-1 to modulate tumor pH, a strategy to enhance chemotherapy efficacy. Its buffering capacity counteracts acidosis in hypoxic tumor regions, sensitizing cells to drugs like doxorubicin. A 2024 Nature Cancer paper revealed Tris-functionalized nanocarriers improved drug penetration in pancreatic ductal adenocarcinoma models by 40%. Additionally, its role in immunoassay buffers supports PD-L1 biomarker detection, critical for checkpoint inhibitor therapies.
Tris(hydroxymethyl)aminoethane 77-86-1 Future Trends in Biomanufacturing
The biomanufacturing sector anticipates a 12% CAGR for Tris 77-86-1 demand (2023-2030), fueled by advancements in mRNA vaccine production and CAR-T cell therapies. Innovations include its integration with continuous processing systems to reduce buffer preparation time by 60%. Sustainable synthesis methods, such as enzymatic catalysis from renewable feedstocks, align with the Pharma 4.0 initiative. Furthermore, its application in 3D bioprinting bioinks highlights cross-disciplinary potential in regenerative medicine.
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